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The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has

revolutionized the field of neuroscience, offering precise control over neuronal activity.[1][2] The

selection of an appropriate agonist is critical for the successful implementation of DREADD

technology. This guide provides a comprehensive comparison of two potent and brain-

penetrant DREADD agonists, JHU37152 and JHU37160, to aid researchers in making an

informed decision for their specific experimental needs.[3]

Introduction to DREADD Technology
DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are

unresponsive to endogenous ligands but can be activated by specific synthetic small

molecules.[2][4] This technology allows for the non-invasive and reversible manipulation of cell

signaling pathways in specific cell populations. The most commonly used DREADDs are

derived from human muscarinic acetylcholine receptors and are coupled to different G proteins

to either activate (Gq-DREADDs like hM3Dq) or inhibit (Gi-DREADDs like hM4Di) neuronal

activity.[1][4][5] The development of novel agonists with improved pharmacokinetic and

pharmacodynamic profiles is crucial for advancing the translational potential of DREADD

technology.[3]
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Both JHU37152 and JHU37160 exhibit high affinity and potency for the commonly used hM3Dq

and hM4Di DREADDs.[3][6][7] The following tables summarize their in vitro binding affinities

(Ki) and potencies (EC50) from studies using HEK-293 cells.

Table 1: In Vitro Binding Affinity (Ki) of JHU37152 and JHU37160

Agonist hM3Dq Ki (nM) hM4Di Ki (nM) Reference

JHU37152 1.8 8.7 [6][8]

JHU37160 1.9 3.6

Table 2: In Vitro Potency (EC50) of JHU37152 and JHU37160

Agonist hM3Dq EC50 (nM) hM4Di EC50 (nM) Reference

JHU37152 5 0.5 [3][6][8]

JHU37160 18.5 0.2 [3]

As the data indicates, both compounds are highly potent. JHU37152 displays a slightly higher

potency for hM3Dq, while JHU37160 is more potent at the hM4Di receptor.[3]

Signaling Pathways
The activation of DREADDs by agonists like JHU37152 and JHU37160 initiates intracellular

signaling cascades. The specific pathway depends on the G protein to which the DREADD is

coupled.
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In Vivo Performance: Pharmacokinetics and Efficacy
A critical advantage of JHU37152 and JHU37160 is their excellent brain penetrance, a

significant improvement over the first-generation DREADD agonist Clozapine-N-Oxide (CNO).

[3]

Table 3: Pharmacokinetic Properties of JHU37152 and JHU37160 in Mice (0.1 mg/kg, IP)
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Agonist
Brain to Serum Ratio (at 30
min)

Reference

JHU37152 ~8 [3]

JHU37160 ~8 [3][9]

This high brain-to-serum ratio indicates active sequestration in brain tissue, ensuring effective

target engagement.[3]

In vivo studies have demonstrated the potent effects of both agonists on locomotor activity in

rodents.

Table 4: In Vivo Efficacy of JHU37152 and JHU37160
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Experiment
Animal
Model

DREADD
Agonist &
Dose (IP)

Observed
Effect

Reference
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Activity
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and D1-

hM4Di mice

hM3Dq,

hM4Di

JHU37152

(0.01-1

mg/kg)

Selective

inhibition of

locomotor

activity

[3][6][8]

Locomotor

Activity

D1-hM3Dq

and D1-

hM4Di mice

hM3Dq,

hM4Di

JHU37160

(0.01-1

mg/kg)

Selective

inhibition of

locomotor

activity

[3]

Locomotor

Activity

TH-hM3Dq

rats
hM3Dq

JHU37152

(0.01–0.3

mg/kg)

Robust,

selective

increases in

locomotion

[3]

Locomotor

Activity

TH-hM3Dq

rats
hM3Dq

JHU37160

(0.01–0.3

mg/kg)

Robust,

selective

increases in

locomotion

[3]

Operant

Reward

Seeking

TH:Cre+ rats hM4Di
JHU37160 (3

mg/kg)

Significantly

reduced

responding in

DREADD

rats, but

increased

responding in

wild-type rats

[10]

Notably, a head-to-head comparison study in rats with inhibitory DREADDs in VTA dopamine

neurons found that while both CNO and JHU37160 could suppress operant food seeking, the

highest dose of JHU37160 (3 mg/kg) produced non-specific effects in wild-type animals.[11][10]

Another study reported that a high dose (1 mg/kg) of JHU37160 produced anxiety-like behavior

in rats in the absence of DREADD expression.[12] These findings underscore the importance
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of careful dose selection and the inclusion of appropriate control groups in behavioral

experiments.

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below

are summaries of key experimental protocols.

In Vitro Potency and Affinity Assays (HEK-293 cells)

Cell Culture and Transfection: HEK-293 cells are cultured and transfected with plasmids

encoding the DREADD receptor (hM3Dq or hM4Di).

Binding Assays (Ki): To determine the binding affinity, competitive binding assays are

performed using a radiolabeled ligand (e.g., [3H]clozapine) and increasing concentrations of

the unlabeled agonist (JHU37152 or JHU37160). The concentration of the agonist that

displaces 50% of the radiolabeled ligand is used to calculate the Ki.

Functional Assays (EC50):

For hM3Dq (Gq-coupled): Changes in intracellular calcium levels are measured using a

fluorescent calcium indicator (e.g., Fluo-4) or a BRET-based sensor in response to a

range of agonist concentrations.

For hM4Di (Gi-coupled): The inhibition of forskolin-stimulated cAMP production is

measured using a variety of commercially available kits (e.g., LANCE cAMP assay) at

different agonist concentrations.

Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve to determine

the EC50 value.

In Vivo Locomotor Activity Studies

Animal Models: Transgenic mice or rats expressing Cre recombinase under a specific

promoter (e.g., dopamine transporter, DAT-Cre) are used. AAV vectors carrying a Cre-

dependent DREADD construct are injected into the target brain region (e.g., ventral

tegmental area).
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Drug Administration: JHU37152 or JHU37160 is dissolved in a suitable vehicle (e.g., saline,

DMSO) and administered via intraperitoneal (IP) injection at various doses.

Behavioral Testing: Following agonist administration, animals are placed in an open-field

arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded

and analyzed using automated tracking software.

Controls: A vehicle-only group and a wild-type (non-DREADD expressing) group receiving

the agonist are essential controls to account for any non-specific effects of the drug or

injection procedure.
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Both JHU37152 and JHU37160 are potent, brain-penetrant DREADD agonists that represent a

significant advancement over previous compounds. The choice between them may depend on

the specific DREADD being targeted and the desired behavioral outcome.

For hM4Di-mediated inhibition, JHU37160 offers slightly higher in vitro potency.

For hM3Dq-mediated activation, JHU37152 has a marginally better in vitro potency.

Crucially, researchers should be mindful of potential off-target effects at higher doses, as

observed with JHU37160.[11][10][12] It is imperative to perform thorough dose-response

studies and include wild-type controls receiving the agonist to ensure that the observed

behavioral effects are specifically due to DREADD activation. Ultimately, the optimal agonist

and dose should be empirically determined for each experimental paradigm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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